Ufiprazole
CAS No.: 73590-85-9
Cat. No.: VC21347630
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73590-85-9 |
---|---|
Molecular Formula | C17H19N3O2S |
Molecular Weight | 329.4 g/mol |
IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) |
Standard InChI Key | XURCIPRUUASYLR-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Canonical SMILES | CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Chemical Identity and Structure
Ufiprazole is characterized by specific chemical identifiers that facilitate its recognition in scientific and industrial contexts. The compound is officially identified by the CAS number 73590-85-9 and possesses the molecular formula C17H19N3O2S with a calculated molecular weight of 329.42 . Ufiprazole has several synonyms used in the scientific literature, including e SuL, H 168/22, Pyrmetazol, PyrMetazole, and Omeprazole sulfide . The IUPAC nomenclature identifies this compound as 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole . The chemical structure features a benzimidazole core connected to a pyridine ring through a methylsulfanyl bridge, creating a complex heterocyclic arrangement essential for its functionality.
Structural Formula and Representation
The structural representation of Ufiprazole includes specific chemical notation that highlights its molecular arrangement. Its chemical structure can be represented using SMILES notation as C1(SCC2=NC=C(C)C(OC)=C2C)NC2=CC(OC)=CC=C2N=1 . The InChI representation provides a standardized method for describing the chemical structure: InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) .
Physical and Chemical Properties
Ufiprazole possesses specific physical and chemical characteristics that determine its behavior in various systems and applications.
Table 1: Physical Properties of Ufiprazole
The solubility profile of Ufiprazole indicates slight solubility in DMSO and methanol, which is an important consideration for laboratory handling and pharmaceutical formulation . The compound should be stored in a dark place at room temperature and kept sealed in dry conditions to maintain its stability .
Synthesis and Production
The synthesis of Ufiprazole involves specific chemical reactions that produce the desired compound with high purity and yield.
Synthetic Routes
Ufiprazole can be synthesized through a condensation reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-lutidine . This reaction pathway creates the characteristic methylsulfanyl bridge connecting the benzimidazole and pyridine rings that defines the chemical structure of Ufiprazole.
Production Significance
Ufiprazole serves as an intermediate compound in the production pathway of important pharmaceutical compounds, particularly the gastric proton pump inhibitors omeprazole and esomeprazole . Understanding the synthesis and production of Ufiprazole is crucial for pharmaceutical manufacturing and quality control processes.
Biological Activity and Function
The biological activity of Ufiprazole relates to its chemical structure and its relationship to other bioactive compounds, particularly proton pump inhibitors.
Pharmacological Properties
Ufiprazole functions as a metabolite of Omeprazole, which is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders . Research has shown that Ufiprazole (Omeprazole sulfide) acts as a direct-acting inhibitor of cytochrome P450 2C19 in pooled human liver microsomes with an IC50 value of 9.7 μM . This enzymatic inhibition capability has implications for drug metabolism and potential drug interactions.
Relationship to Proton Pump Inhibitors
Omeprazole, the parent compound related to Ufiprazole, is a cornerstone in the treatment of various acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . Ufiprazole, as an intermediate in the production of proton pump inhibitors, plays an indirect role in addressing these medical conditions through its contribution to the synthesis pathway of therapeutic agents.
Analytical Characterization and Quality Control
The proper identification and characterization of Ufiprazole are essential for ensuring its quality in both research and pharmaceutical applications.
Analytical Methods
Several analytical techniques are employed for the characterization and quality assessment of Ufiprazole. These include:
-
Infrared (IR) spectroscopy for functional group identification
-
Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) for structural confirmation
-
Liquid Chromatography-Mass Spectrometry (LCMS) for purity assessment and impurity identification
These analytical methods ensure the identity, purity, and quality of Ufiprazole for various applications.
Applications in Pharmaceutical Research
Ufiprazole has significant applications in pharmaceutical research and development, primarily related to gastrointestinal medications.
Reference Standard Applications
Current Research Developments
Research involving Ufiprazole continues to evolve, focusing on its role in pharmaceutical quality and potential applications.
Metabolic Pathway Investigations
As a metabolite of Omeprazole, Ufiprazole features in studies investigating the metabolic pathways of proton pump inhibitors. Understanding these pathways is crucial for developing improved therapeutic agents with enhanced efficacy and reduced side effects . The inhibitory effect on cytochrome P450 2C19 also places Ufiprazole in research focusing on drug metabolism mechanisms and potential drug interactions.
Future Perspectives
The future of Ufiprazole research presents several promising directions that may enhance its significance in pharmaceutical science.
Advanced Synthesis Methods
Future research may focus on developing improved synthesis methods for Ufiprazole, aiming to increase yield, reduce impurities, and enhance production efficiency. Such advancements would contribute to more cost-effective and higher-quality production of proton pump inhibitors.
Expanded Applications
While currently recognized primarily as an intermediate and metabolite, further research may reveal additional applications for Ufiprazole. Its structural features and biological activities might prove valuable in the development of new pharmaceutical compounds or analytical methods.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume